molecular formula C11H18O3 B15257145 Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15257145
M. Wt: 198.26 g/mol
InChI Key: RRCSXZVQQDYIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.3]hexane core. This structure consists of a five-membered oxolane ring fused to a three-membered cyclopropane ring, creating a rigid spiro system. Key substituents include a methyl group at position 4, an isopropyl (propan-2-yl) group at position 2, and a methyl ester carboxylate moiety. Such spirocyclic systems are of interest in medicinal chemistry and materials science due to their conformational constraints, which can enhance metabolic stability and modulate physicochemical properties .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-methyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7(2)11(9(12)13-4)10(14-11)6-5-8(10)3/h7-8H,5-6H2,1-4H3

InChI Key

RRCSXZVQQDYIQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the spirocyclic ring system. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

This compound differs from the target molecule by having two methyl groups at position 4 (4,4-dimethyl) instead of a single methyl group.

Key Comparisons:
Property Target Compound 4,4-Dimethyl Analog
Molecular Formula C₁₁H₁₈O₃ (estimated) C₁₂H₂₀O₃
Molecular Weight ~198.18 (calculated) 212.29
Substituents 4-methyl, 2-isopropyl, ester 4,4-dimethyl, 2-isopropyl, ester
Steric Effects Reduced steric hindrance at position 4 Increased hydrophobicity and steric bulk due to dual methyl groups
Synthetic Implications Potentially more reactive at position 4 Likely slower reaction kinetics due to steric shielding

The additional methyl group in the 4,4-dimethyl analog increases molecular weight by ~14 Da and may enhance lipophilicity, impacting solubility and bioavailability.

Bicyclic Compound: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

This compound, described in pharmacopeial literature, features a bicyclo[3.2.0]heptane core with sulfur (thia) and nitrogen (aza) heteroatoms, characteristic of β-lactam antibiotics .

Key Comparisons:
Property Target Compound Bicyclo[3.2.0]heptane Analog
Ring System 1-oxaspiro[2.3]hexane (spirocyclic) 4-thia-1-azabicyclo[3.2.0]heptane (bicyclic)
Functional Groups Ester (COOCH₃) Carboxylic acid (COOH), β-lactam, amino, hydroxyphenyl
Crystallinity Not reported Meets pharmacopeial crystallinity standards 〈695〉
Biological Relevance Undocumented in pharmacological contexts Antibiotic activity (β-lactam scaffold)
Synthesis Complexity Moderate (spiro systems require specialized cyclization strategies) High (multi-step synthesis with stereochemical control)

The bicyclic compound’s β-lactam structure and carboxylic acid group make it pharmacologically active but more polar than the target compound. Its crystallinity is rigorously validated, suggesting robust characterization protocols .

Research Findings and Implications

  • Spiro vs.
  • Substituent Effects : The 4-methyl group in the target compound may offer a balance between steric bulk and reactivity, unlike the 4,4-dimethyl analog, which prioritizes hydrophobicity .
  • Analytical Challenges : While the bicyclic compound’s crystallinity is well-documented, the target compound lacks reported crystallographic data. Tools like SHELXL (for refinement) and WinGX (for data processing) could address this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.